3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Overview
Description
3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a complex heterocyclic compound that belongs to the class of fused triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzyl chloride with 3-nitro-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-nitro-7-(4-nitrobenzyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The triazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
3-nitro-7-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-b][1,2,4]triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O4/c18-16(19)8-3-1-7(2-4-8)5-14-6-11-15-9(14)12-13-10(15)17(20)21/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARILNYBAXZJDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN3C2=NN=C3[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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